molecular formula C19H24N2O5 B11520176 Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholyl)ethyl]-

Pyrrol-2(5H)-one, 4-acetyl-3-hydroxy-5-(3-methoxyphenyl)-1-[2-(4-morpholyl)ethyl]-

Cat. No.: B11520176
M. Wt: 360.4 g/mol
InChI Key: SPBPSVXGORPDIB-UHFFFAOYSA-N
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Description

4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrolidone ring, a methoxyphenyl group, and a morpholine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The starting materials often include 3-methoxyphenylacetic acid, morpholine, and acetyl chloride. The reaction conditions usually involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine moiety, where halogenated compounds can replace the morpholine group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated compounds like bromoethane in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyrrolidone derivatives.

Scientific Research Applications

4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme by binding to its active site, thereby blocking substrate access and reducing the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-3-methoxyphenylacetaldehyde: Shares the methoxyphenyl group but lacks the pyrrolidone and morpholine moieties.

    3-Methoxytyramine: Contains a methoxyphenyl group and is a metabolite of dopamine.

    Vanillin: Contains a methoxyphenyl group and is commonly used as a flavoring agent.

Uniqueness

4-ACETYL-3-HYDROXY-5-(3-METHOXYPHENYL)-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of the morpholine moiety, in particular, distinguishes it from other similar compounds and may contribute to its specific biological activities.

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

3-acetyl-4-hydroxy-2-(3-methoxyphenyl)-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one

InChI

InChI=1S/C19H24N2O5/c1-13(22)16-17(14-4-3-5-15(12-14)25-2)21(19(24)18(16)23)7-6-20-8-10-26-11-9-20/h3-5,12,17,23H,6-11H2,1-2H3

InChI Key

SPBPSVXGORPDIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=O)N(C1C2=CC(=CC=C2)OC)CCN3CCOCC3)O

Origin of Product

United States

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